molecular formula C14H11N3O2 B1405467 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid CAS No. 1635407-37-2

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid

Cat. No.: B1405467
CAS No.: 1635407-37-2
M. Wt: 253.26 g/mol
InChI Key: PSYLXNSIVMPPBR-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Chemical Synthesis

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is part of a broader family of compounds known for their heterocyclic nature, encompassing quinoline derivatives. These compounds are pivotal in organic chemistry, serving as building blocks for various synthetic and medicinal chemistry applications. Quinoline and its derivatives, including the specified compound, exhibit a wide range of biological activities and are used in the synthesis of dyes, pharmaceuticals, and as catalysts in chemical reactions. The structural diversity and electronic properties of quinoline derivatives make them essential in developing new chemical entities with potential therapeutic applications (Aastha Pareek and Dharma Kishor, 2015).

Anticorrosive Applications

Beyond pharmaceutical applications, quinoline derivatives, including this compound, find utility in materials science, particularly as anticorrosive agents. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them effective in protecting metals from corrosion. This application is crucial in extending the life and maintaining the integrity of metal structures in various industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials

The integration of quinoline derivatives into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promise in electronic devices, luminescent elements, and photoelectric conversion elements, among others. The ability to manipulate the electronic and photophysical properties of quinoline derivatives through chemical modifications enables the design of materials with specific functionalities tailored for optoelectronic applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Biochemical Analysis

Biochemical Properties

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphodiesterases (PDEs), which are involved in the regulation of intracellular levels of cyclic nucleotides . The interaction with PDEs can lead to the modulation of signaling pathways that are crucial for various cellular functions. Additionally, this compound can bind to proteins involved in cell signaling and metabolism, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) by inhibiting PDEs . This inhibition can lead to increased levels of these cyclic nucleotides, which in turn affect gene expression and cellular metabolism. The compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer research. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDEs, which prevents the breakdown of cyclic nucleotides . This inhibition leads to the accumulation of cAMP and cGMP, which activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate target proteins, leading to changes in gene expression and cellular functions. Additionally, this compound can bind to other biomolecules, such as receptors and transcription factors, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where the compound’s impact on cell cultures has been monitored over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions and promote cell survival . At higher doses, it can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the excessive accumulation of cyclic nucleotides, leading to dysregulation of cellular processes. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential to influence metabolic processes and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical and cellular effects, as they determine its availability and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of this compound in these compartments allows it to interact with key biomolecules, such as transcription factors and enzymes, thereby exerting its biochemical effects .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-8-12(7-16-17)11-5-10-4-9(14(18)19)2-3-13(10)15-6-11/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYLXNSIVMPPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid
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